
AChE/hCA I/II-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/hCA I/II-IN-1 is a potent inhibitor of acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II). This compound has shown significant potential in the treatment of diseases such as glaucoma, Alzheimer’s disease, and diabetes due to its ability to inhibit these enzymes effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AChE/hCA I/II-IN-1 involves the preparation of nitrogen, phosphorus, selenium, and sulfur-containing heterocyclic compounds. These compounds are synthesized through a series of reactions involving the use of various reagents and catalysts. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of industrial-grade reagents, large-scale reactors, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: AChE/hCA I/II-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reactions occur efficiently .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced inhibitory properties. These derivatives are often tested for their efficacy in inhibiting AChE and hCA I/II enzymes .
Applications De Recherche Scientifique
AChE/hCA I/II-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition mechanisms and develop new inhibitors. In biology, it is used to investigate the role of AChE and hCA I/II in various physiological processes. In medicine, it is explored for its potential in treating diseases such as glaucoma, Alzheimer’s disease, and diabetes. In the industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
AChE/hCA I/II-IN-1 exerts its effects by inhibiting the activity of AChE and hCA I/II enzymes. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease. Additionally, the inhibition of hCA I/II helps in reducing intraocular pressure in glaucoma patients .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to AChE/hCA I/II-IN-1 include other AChE and hCA inhibitors such as tacrine, donepezil, and acetazolamide. These compounds also inhibit the activity of AChE and hCA enzymes but differ in their chemical structures and inhibitory potency .
Uniqueness: this compound is unique due to its dual inhibitory action on both AChE and hCA I/II enzymes. This dual inhibition makes it a promising candidate for treating multiple diseases simultaneously. Additionally, its high inhibitory potency and specificity towards these enzymes set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H13N3S |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
4-benzyl-6-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H13N3S/c16-15-17-12(9-11-5-2-1-3-6-11)10-13(18-15)14-7-4-8-19-14/h1-8,10H,9H2,(H2,16,17,18) |
Clé InChI |
ZUDXOSDKHSIVSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=NC(=N2)N)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


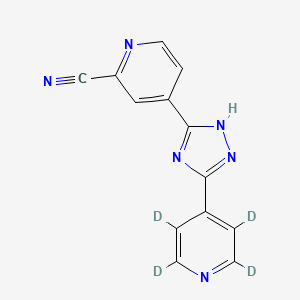

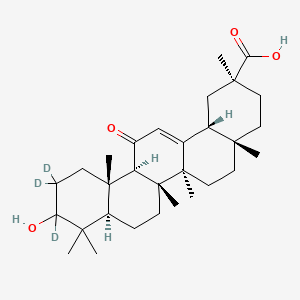
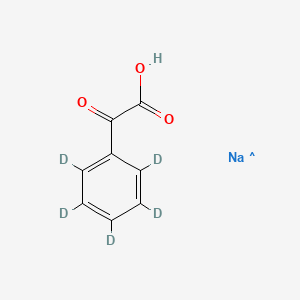
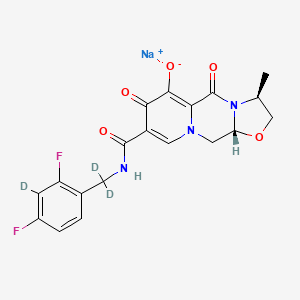


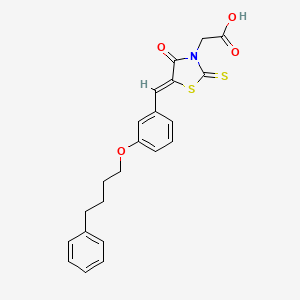


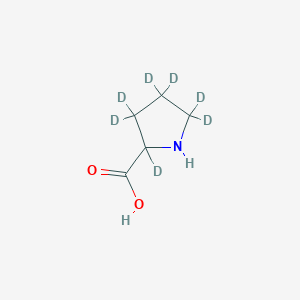
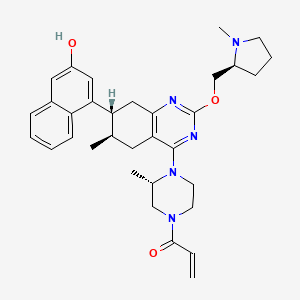
![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
